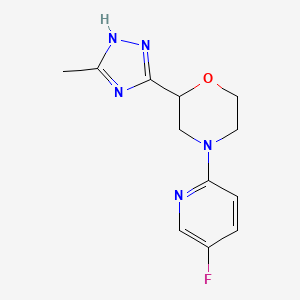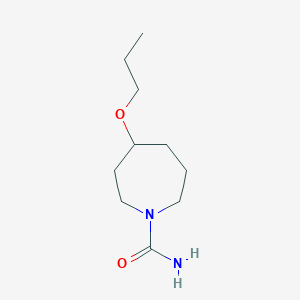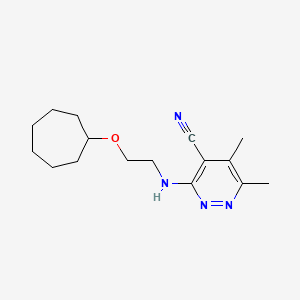
4-(5-fluoropyridin-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-fluoropyridin-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a fluoropyridine and a methyltriazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-fluoropyridin-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the fluoropyridine intermediate: This step involves the fluorination of a pyridine derivative using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Synthesis of the methyltriazole intermediate: This can be achieved through the cyclization of appropriate hydrazine derivatives with acylating agents.
Coupling of intermediates: The final step involves the coupling of the fluoropyridine and methyltriazole intermediates with morpholine under conditions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-fluoropyridin-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-(5-fluoropyridin-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its activity against certain enzymes or receptors.
Biology: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-fluoropyridin-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-chloropyridin-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine
- 4-(5-bromopyridin-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine
- 4-(5-iodopyridin-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine
Uniqueness
4-(5-fluoropyridin-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to targets, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
4-(5-fluoropyridin-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O/c1-8-15-12(17-16-8)10-7-18(4-5-19-10)11-3-2-9(13)6-14-11/h2-3,6,10H,4-5,7H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENCDNKNLYWOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CN(CCO2)C3=NC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B7059641.png)

![2-[[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]amino]pyridine-4-carbonitrile](/img/structure/B7059657.png)
![4-[[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7059664.png)
![2-[Methyl-(1-methyl-2-oxopyrrolidin-3-yl)amino]pyridine-4-carbonitrile](/img/structure/B7059668.png)
![1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide](/img/structure/B7059670.png)

![1-[4-[1-(3-fluorophenyl)ethyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B7059682.png)
![4-ethyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B7059683.png)
![5-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ylamino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7059693.png)
![4-ethyl-N-[2-(furan-2-yl)ethyl]morpholine-3-carboxamide](/img/structure/B7059706.png)
![N-[1-(3-bromo-4-methoxyphenyl)ethyl]-4-ethylmorpholine-3-carboxamide](/img/structure/B7059708.png)
![[2-(Methylamino)phenyl]-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7059711.png)
![N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-4-ethylmorpholine-3-carboxamide](/img/structure/B7059712.png)
